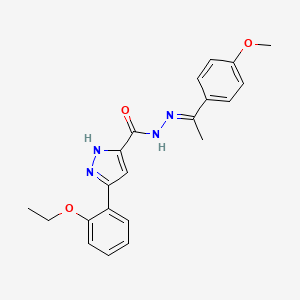methylidene]benzenesulfonamide](/img/structure/B11994264.png)
N-[(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazino](phenyl)methylidene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[2-(5-terc-butil-2-hidroxi-3-metilbenzoil)hidrazinometilideno]bencenosulfonamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un grupo hidrazino, un grupo sulfonamida y un grupo terc-butilo, que contribuyen a sus distintivas propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(E)-[2-(5-terc-butil-2-hidroxi-3-metilbenzoil)hidrazinometilideno]bencenosulfonamida generalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta sintética común incluye los siguientes pasos:
Preparación de ácido 5-terc-butil-2-hidroxi-3-metilbenzoico: Este intermedio se sintetiza mediante la alquilación del ácido 2-hidroxi-3-metilbenzoico con bromuro de terc-butilo en presencia de una base como el carbonato de potasio.
Formación de la hidrazida: El ácido 5-terc-butil-2-hidroxi-3-metilbenzoico se convierte entonces en su correspondiente hidrazida mediante la reacción con hidrato de hidracina.
Condensación con benzaldehído: La hidrazida se condensa entonces con benzaldehído para formar el intermedio hidrazona.
Formación de sulfonamida: Finalmente, el intermedio hidrazona se hace reaccionar con cloruro de bencenosulfonilo en presencia de una base como la trietilamina para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores automatizados, procesos de flujo continuo y técnicas de purificación eficientes para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(E)-[2-(5-terc-butil-2-hidroxi-3-metilbenzoil)hidrazinometilideno]bencenosulfonamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que conduce a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado la formación de aminas o alcoholes.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, en las que el grupo sulfonamida puede ser reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en disolventes acuosos u orgánicos a temperatura ambiente o a temperaturas ligeramente elevadas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en disolventes anhidros como el tetrahidrofurano o el etanol.
Sustitución: Aminas, tioles; las reacciones se llevan a cabo en presencia de una base como la trietilamina o el hidróxido de sodio.
Principales productos formados
Oxidación: Sulfóxidos, sulfonas
Reducción: Aminas, alcoholes
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
N-[(E)-[2-(5-terc-butil-2-hidroxi-3-metilbenzoil)hidrazinometilideno]bencenosulfonamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para la preparación de moléculas complejas.
Biología: Se investiga su potencial como inhibidor enzimático o como sonda para estudiar las vías biológicas.
Medicina: Se explora su posible propiedad terapéutica, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-[(E)-[2-(5-terc-butil-2-hidroxi-3-metilbenzoil)hidrazinometilideno]bencenosulfonamida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo, bloqueando así el acceso del sustrato. Además, puede modular las vías de señalización interactuando con proteínas clave, lo que lleva a respuestas celulares alteradas.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con grupos funcionales similares.
Disilanos: Compuestos organosilíceos con propiedades electrónicas únicas.
Compuestos de flúor: Conocidos por su alta reactividad y diversas aplicaciones.
Singularidad
N-[(E)-[2-(5-terc-butil-2-hidroxi-3-metilbenzoil)hidrazinometilideno]bencenosulfonamida destaca por su combinación de grupos hidrazino, sulfonamida y terc-butilo, que confieren una reactividad química única y una posible actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C25H27N3O4S |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide |
InChI |
InChI=1S/C25H27N3O4S/c1-17-15-19(25(2,3)4)16-21(22(17)29)24(30)27-26-23(18-11-7-5-8-12-18)28-33(31,32)20-13-9-6-10-14-20/h5-16,29H,1-4H3,(H,26,28)(H,27,30) |
Clave InChI |
AWSBOQLJBWBDQJ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1O)C(=O)NN/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3)C(C)(C)C |
SMILES canónico |
CC1=CC(=CC(=C1O)C(=O)NNC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![7,9-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11994192.png)
![Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester](/img/structure/B11994197.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)

![4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11994225.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)

![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994248.png)



